Trimethyl(M-tolyl)silane
Overview
Description
Trimethyl(M-tolyl)silane, also known as trimethyl(4-methylphenyl)silane, is an organosilicon compound with the molecular formula C10H16Si. It is a clear, colorless liquid that is not miscible with water. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(M-tolyl)silane can be synthesized through the reaction of chloro-trimethyl-silane with 4-methylphenyl magnesium bromide. The reaction typically occurs in an anhydrous environment to prevent the hydrolysis of the reactants. The reaction is as follows:
Cl-Si(CH3)3+C6H4CH3MgBr→C6H4CH3Si(CH3)3+MgBrCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving distillation and purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(M-tolyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced silicon-containing compounds.
Substitution: Halogenated silanes.
Scientific Research Applications
Trimethyl(M-tolyl)silane is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of trimethyl(M-tolyl)silane involves the electron-releasing strength of the carbon-silicon bond, which stabilizes positive charges through hyperconjugation. This property makes it a useful reagent in electrophilic substitution reactions, where it can stabilize carbocations and facilitate the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar in structure but lacks the methylphenyl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Triphenylsilane: Contains phenyl groups instead of methyl groups.
Uniqueness
Trimethyl(M-tolyl)silane is unique due to the presence of the methylphenyl group, which imparts different reactivity and properties compared to other silanes. This makes it particularly useful in specific synthetic applications where the methylphenyl group is required.
Properties
CAS No. |
3728-44-7 |
---|---|
Molecular Formula |
C10H16Si |
Molecular Weight |
164.32 g/mol |
IUPAC Name |
trimethyl-(3-methylphenyl)silane |
InChI |
InChI=1S/C10H16Si/c1-9-6-5-7-10(8-9)11(2,3)4/h5-8H,1-4H3 |
InChI Key |
OVMFTFDFVZRFJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.